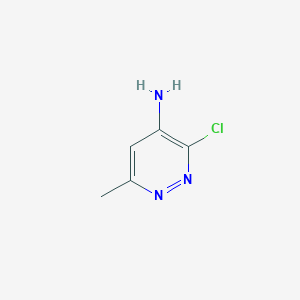

3-Chloro-6-methylpyridazin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methylpyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-4(7)5(6)9-8-3/h2H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZOBLXGFYBPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 6 Methylpyridazin 4 Amine

Direct Synthesis from Precursor Molecules

Direct synthesis methods are the most common approaches for preparing 3-chloro-6-methylpyridazin-4-amine, typically involving the modification of a pre-existing pyridazine (B1198779) ring system.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridazines

Nucleophilic aromatic substitution (SNAr) reactions represent a cornerstone in the synthesis of substituted pyridazines. This method relies on the high reactivity of halogenated pyridazines toward nucleophilic attack, a consequence of the electron-deficient nature of the pyridazine ring.

A prevalent and economically viable starting material for the synthesis of this compound and its analogs is 3,6-dichloropyridazine (B152260). koreascience.krgoogle.com This readily available precursor contains two reactive chlorine atoms that can be sequentially or selectively displaced by various nucleophiles. The synthesis often begins with the mono-amination of 3,6-dichloropyridazine to produce 3-amino-6-chloropyridazine (B20888). rsc.org

The introduction of an amino group at the 4-position of the pyridazine ring is a critical step. This is typically accomplished through amination reactions using ammonia (B1221849) or substituted amines. koreascience.kr The reaction of 3,6-dichloropyridazine with ammonia, often in the form of aqueous ammonia or liquid ammonia under pressure, selectively displaces one of the chlorine atoms to yield 3-amino-6-chloropyridazine. koreascience.krrsc.orginforang.com This selective mono-amination is a key transformation in the synthesis of various pyridazine derivatives. rsc.org The reaction conditions, such as temperature and solvent, can be controlled to favor the desired mono-substituted product. For instance, reacting 3,6-dichloropyridazine with an aqueous solution of ammonia in a sealed vessel at elevated temperatures can provide 3-amino-6-chloropyridazine in high yield. google.comrsc.org

| Reactant 1 | Reactant 2 | Solvent(s) | Temperature (°C) | Yield (%) |

| 3,6-Dichloropyridazine | NH4OH (28-30% NH3) | - | 120 | 87 |

| 3,6-Dichloropyridazine | Ammonia | Dioxane | 100 | ~62 |

| 3,6-Dichloropyridazine | Ammonia Water | Methanol, Ethanol, Dichloromethane, DMF, Acetonitrile, Water | 30-180 | Not Specified |

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgsnnu.edu.cnrug.nl This reaction offers a broader substrate scope and often proceeds under milder conditions compared to traditional nucleophilic substitution methods. wikipedia.orgsnnu.edu.cn While direct examples for the synthesis of this compound are not extensively detailed, the principles of the Buchwald-Hartwig amination are applicable to the synthesis of various aminopyridazines. beilstein-journals.org This methodology typically involves the coupling of an aryl halide (in this context, a chloropyridazine) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgrug.nl The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the utility of this reaction to include a wide range of amines and aryl halides. wikipedia.org

Ring-Closure Strategies for Pyridazine Core Construction

While less common for the direct synthesis of this compound itself, ring-closure strategies are fundamental to the formation of the pyridazine core structure. wikipedia.org These methods build the heterocyclic ring from acyclic precursors.

Inverse Electron Demand Diels-Alder Reactions in Pyridazine Annulation

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazine rings. nih.govd-nb.info This reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkene or alkyne, to form a dihydropyridazine (B8628806) intermediate that subsequently aromatizes to the pyridazine product. d-nb.info The versatility of the IEDDA reaction allows for the introduction of various substituents onto the pyridazine core, making it a valuable strategy for creating diverse chemical libraries. acs.org

The scope of dienophiles in IEDDA reactions for pyridazine synthesis is broad, encompassing not only simple alkenes and alkynes but also more complex structures like cyclic enol ethers. d-nb.info The reaction with enol ethers is particularly noteworthy as it leads to the formation of pyridazines with hydroxyalkyl or related functionalities at the 4-position, following the elimination of an alcohol from the initial cycloadduct. d-nb.info The reaction kinetics and conditions can be tuned by altering the substituents on both the tetrazine and the dienophile. For instance, more reactive tetrazines can enable reactions to proceed at lower temperatures and shorter reaction times. d-nb.info

Recent research has even demonstrated the application of IEDDA reactions for the synthesis of pyridazines on a DNA-encoded platform, highlighting the reaction's compatibility with sensitive biological molecules and its potential in the generation of DNA-encoded libraries for drug discovery. nih.govacs.org

Diaza–Wittig Reaction as a Key Cyclization Step

The Diaza-Wittig reaction has emerged as a key strategy for the cyclization step in the synthesis of pyridazine derivatives. rsc.orgkuleuven.benih.govacs.org This reaction provides a versatile method for constructing the pyridazine ring from acyclic precursors. kuleuven.be A common approach involves the use of α-diazo-β-ketoesters as starting materials. These precursors can be cyclized via a Diaza-Wittig reaction to form the pyridazine ring. kuleuven.be

The reaction can be performed as a tandem process where the formation of a phosphazine intermediate is followed by the Diaza-Wittig cyclization. kuleuven.be Initially, toxic reagents like hexamethylphosphorous triamide (HMPT) were used in stoichiometric amounts. thieme-connect.com However, advancements have led to the development of organophosphorus-catalyzed versions of the Diaza-Wittig reaction. rsc.orgthieme-connect.com For example, phospholene oxides have been successfully employed as catalysts, promoting the reaction with good to excellent yields and reducing the environmental impact. rsc.org The use of tributylphosphine (B147548) has also been explored as a less toxic alternative to HMPT. kuleuven.be

This methodology allows for the synthesis of a wide array of substituted pyridazines, including those with ester and ketone functionalities, which are valuable handles for further chemical modifications. kuleuven.be The ability to vary substituents at different positions of the pyridazine ring makes the Diaza-Wittig reaction a highly attractive and flexible synthetic tool. nih.govacs.org

Multi-Step Synthesis Pathways from Simpler Aliphatic or Aromatic Compounds

The synthesis of this compound can be achieved through multi-step pathways starting from simpler, readily available aliphatic or aromatic compounds. One common strategy involves the initial construction of a substituted pyridazinone ring, which is then chemically modified to introduce the desired chloro and amine functionalities.

For instance, a synthetic route can commence with the reaction of methyl pyruvate (B1213749) with a suitable reagent to form a precursor like 5-methoxy-4-methyl-2,5-dioxopent-3-enoic acid. mdpi.com This intermediate can then undergo cyclocondensation with hydrazine (B178648) hydrate (B1144303) to yield a pyridazinone core, specifically 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. mdpi.com Subsequent chemical transformations, such as chlorination and amination, are then required to arrive at the target molecule. Chlorination of pyridazinone derivatives is often achieved using reagents like phosphorus oxychloride (POCl3). The resulting chloropyridazine can then undergo nucleophilic substitution with an amine source, such as ammonia, to introduce the amino group. A patent describes a method for producing 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and ammonia water. google.com

Another approach might start from commercially available materials like 2-amino-4-picoline or 2-hydroxy-4-picoline, which undergo a series of reactions including nitration and chlorination to build the desired substituted pyridine (B92270) or pyridazine ring. google.com These multi-step sequences often require careful control of reaction conditions to achieve the desired regioselectivity and yield.

Methodological Advancements and Optimization of Synthetic Yield and Selectivity

Continuous efforts are being made to advance and optimize the synthesis of pyridazine derivatives like this compound to improve yields and selectivity. Optimization strategies often focus on reaction conditions, catalyst selection, and the nature of starting materials and reagents.

For instance, in the Diaza-Wittig reaction, a significant advancement has been the move from stoichiometric to catalytic amounts of organophosphorus reagents, which not only improves the green profile of the synthesis but can also enhance yields. rsc.orgthieme-connect.com The screening of different phosphine catalysts has been shown to be crucial for the successful conversion of α-diazo-β-ketoesters to pyridazines. kuleuven.be

In the context of IEDDA reactions, the choice of solvent and temperature can dramatically influence the reaction rate and outcome. d-nb.info The use of ionic liquids as reaction media has been explored as an environmentally friendly approach that can lead to reduced reaction times and increased product yields compared to conventional organic solvents. sioc-journal.cn

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related pyridazine derivatives is an area of growing importance. This involves the development of more environmentally friendly and sustainable synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One key aspect of green chemistry is the use of alternative reaction media. Water has been successfully employed as a solvent for the synthesis of pyridazines under ultrasonic irradiation, leading to rapid reactions and high yields. growingscience.com Similarly, ionic liquids have been investigated as recyclable solvents and catalysts for IEDDA reactions, offering advantages in terms of reduced reaction times and improved yields. sioc-journal.cn

The use of heterogeneous catalysts, such as chitosan, a naturally occurring amino polysaccharide, has been demonstrated for the synthesis of pyridazines. umich.eduarkat-usa.org These catalysts are often biodegradable, non-toxic, and can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry.

Furthermore, the development of catalytic reactions, such as the organophosphorus-catalyzed Diaza-Wittig reaction, reduces the need for stoichiometric amounts of toxic reagents. rsc.org The use of microwave and ultrasound irradiation as energy sources can also contribute to greener syntheses by accelerating reaction rates and often leading to cleaner reactions with higher yields. growingscience.comnih.gov These approaches collectively aim to make the synthesis of pyridazine derivatives more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Transformations of 3 Chloro 6 Methylpyridazin 4 Amine

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. This characteristic is further modulated by the substituents present on 3-Chloro-6-methylpyridazin-4-amine, leading to specific reactivity at different positions of the ring.

Nucleophilic Substitution at the Chlorine Atom (C-3)

The chlorine atom at the C-3 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility in chemical synthesis, allowing for the introduction of various functional groups. The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles at the carbon atom bearing the chlorine, which acts as a good leaving group.

Common nucleophiles that can displace the chlorine atom include amines, thiols, and alkoxides. smolecule.com Such reactions typically proceed under thermal conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For instance, the condensation of related 3,6-dichloropyridazine (B152260) derivatives with arylalkylamines has been shown to occur in DMF catalyzed by sodium hydride (NaH) at elevated temperatures, or in refluxing n-butanol. researchgate.net These conditions facilitate the displacement of a chloro substituent by the amine nucleophile. The basicity of the amino group already present at C-4 and the nucleophilic substitution activity of the chlorine atom are key features of the reactivity of related amin-chloropyridazines. medchemexpress.com

| Reagent/Nucleophile | Reaction Conditions | Product Type |

| Arylalkylamines | NaH, DMF, 120-130 °C or n-BuOH, reflux | 3-(Arylalkylamino)-6-methylpyridazin-4-amine derivatives researchgate.net |

| Various Nucleophiles | Polar aprotic solvents (e.g., DMF, DMSO) | Substituted pyridazine derivatives smolecule.com |

Reactions Involving the Amino Group (C-4)

The amino group at the C-4 position is a key functional handle for further molecular elaboration. As a nucleophilic center, it can undergo a variety of chemical transformations. Condensation reactions are a notable example. Studies on analogous 3-aminopyridazines have shown they can react with dicarbonyl compounds or their equivalents. For instance, 3-aminopyridazines condense with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid, often in the presence of sodium acetate, to form fused pyrimido[1,2-b]pyridazine systems. semanticscholar.org Similarly, condensation of 3-aminopyridazines with pyruvaldehyde dimethyl acetal (B89532) in methanolic hydrogen chloride leads to the formation of imidazo[1,2-b]pyridazine (B131497) derivatives. publish.csiro.au

The amino group can also be involved in cyclization reactions to form more complex heterocyclic structures. For example, a bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-amino-6-chloropyridazine (B20888) with nitriles has been developed to synthesize 1,2,4-triazolo[1,5-b]pyridazines. rsc.org This reaction proceeds through C-N and N-N bond formation, highlighting the reactivity of the amino group in constructing fused ring systems. rsc.org

| Reagent | Conditions | Product |

| Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | Acetic acid, reflux (with sodium acetate) | 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine derivatives semanticscholar.org |

| Pyruvaldehyde dimethyl acetal | Methanolic HCl | Imidazo[1,2-b]pyridazine derivatives publish.csiro.au |

| Nitriles | CuBr, ZnI2, I2/KI | 1,2,4-Triazolo[1,5-b]pyridazines rsc.org |

Reactivity of the Methyl Group (C-6)

The methyl group at the C-6 position is generally less reactive than the chlorine or amino groups. However, under specific conditions, it can undergo transformations. Radical methylation studies on pyridazine systems indicate that the substitution pattern is influenced by the reaction conditions and the nature of the radical source. clockss.org

Oxidation of the methyl group is a potential transformation, although it can be challenging to achieve selectively in the presence of the sensitive pyridazine ring and other functional groups. Studies on related methylpyridazines have reported solvent-free oxidation using reagents like acetyl peroxyborate or peracetic acid. sigmaaldrich.comlookchem.com In the context of benzylic oxidations of related (aryl)(heteroaryl)methanes, it has been noted that a methyl group on the pyridazine ring can remain unoxidized while a benzylic methylene (B1212753) group is converted to a ketone, suggesting a degree of stability of the methyl group under certain oxidative conditions. beilstein-journals.org

Oxidation Reactions of this compound

The oxidation of this compound can potentially target the pyridazine ring, the amino group, or the methyl group. The pyridazine ring itself is generally stable towards oxidation by reagents like potassium permanganate. mdpi.com

Oxidation of the methyl group to a formyl or carboxyl group is a plausible transformation, as seen in related methyl-substituted heterocycles. sigmaaldrich.comlookchem.com However, the conditions must be carefully chosen to avoid degradation of the electron-rich amino group and the pyridazine ring. For instance, solvent-free oxidation of 4-methylpyridazine (B73047) using acetyl peroxyborate, peracetic acid, and hydrogen peroxide has been reported. lookchem.com In a study on the iron-catalyzed aerobic oxidation of 3-benzyl-6-methylpyridazine, the benzylic position was smoothly oxidized to the corresponding ketone, while the methyl group at the 6-position remained intact, indicating that the methyl group is less prone to oxidation under these specific conditions. beilstein-journals.org

Reduction Reactions of this compound

Reduction reactions of this compound can lead to several outcomes, including reduction of the pyridazine ring or dehalogenation. The catalytic hydrogenation of a related compound, 6-chloro-3-methoxy-4-nitropyridazine 1-oxide, over a palladium-on-carbon (Pd/C) catalyst resulted in the reduction of the nitro group to an amino group. rsc.org This suggests that under certain catalytic hydrogenation conditions, the chloro-substituted pyridazine ring can remain intact while other functional groups are reduced.

Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is another possible reduction pathway. This can sometimes be observed as a side reaction during catalytic cross-coupling reactions. researchgate.net

Coupling Reactions and Metal-Catalyzed Transformations

The chlorine atom at the C-3 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or heteroaryl halides with boronic acids. The closely related compound, 3-amino-6-chloropyridazine, has been shown to be an effective substrate in Suzuki-Miyaura reactions to synthesize a variety of 3-amino-6-arylpyridazines. smolecule.comresearchgate.netresearchgate.net These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net Microwave-assisted protocols have been developed to enhance the efficiency of these couplings. rsc.orglookchem.com The reaction tolerates a range of functional groups on the boronic acid partner, including those with chloro and amino substituents. lookchem.com A simple Suzuki cross-coupling reaction between 3-chloro-6-methylpyridazine (B130396) and 2,4-difluorophenylboronic acid has also been reported as a method to prepare cyclometalating ligands. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govthalesnano.com While direct examples with this compound are not prevalent in the reviewed literature, related chloropyridazines are known to participate in such reactions, allowing for the introduction of alkynyl moieties. researchgate.net

Other Coupling Reactions: Nickel-catalyzed electrochemical cross-coupling has been successfully employed for the arylation of 3-amino-6-chloropyridazines with aryl or heteroaryl halides at room temperature, offering an alternative to traditional palladium-catalyzed methods. nih.govacs.org The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, is another relevant transformation, although its application often requires specific, advanced ligand systems for heteroaryl chlorides. rug.nlnih.gov

| Coupling Reaction | Catalyst System | Reagents | Product |

| Suzuki-Miyaura | Pd(0) catalyst, Base | Aryl/heteroaryl boronic acids | 3-Amino-6-arylpyridazines researchgate.net |

| Suzuki-Miyaura (Microwave) | Pd catalyst, Base | Aryl/heteroaryl boronic acids | 3-Amino-6-arylpyridazines rsc.orglookchem.com |

| Nickel-Catalyzed Electrochemical Coupling | Iron/Nickel electrode, NiBr2bpy complex | Aryl/heteroaryl halides | 3-Amino-6-arylpyridazines acs.org |

Derivatization Strategies and Synthesis of Novel Pyridazine Analogs

Design and Synthesis of Substituted 3-Chloro-6-methylpyridazin-4-amine Derivatives

The inherent reactivity of the functional groups on the this compound core allows for a multitude of synthetic transformations. These modifications are crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.

Modifications at the Amino Moiety

The amino group at the 4-position of the pyridazine (B1198779) ring is a primary site for derivatization. Standard synthetic methodologies can be employed to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule. For instance, acylation reactions with acyl chlorides or anhydrides can yield the corresponding amides. Alkylation reactions can introduce various alkyl or aryl groups, leading to secondary or tertiary amines. Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to the corresponding amines.

Alterations to the Methyl Group

The methyl group at the 6-position, while generally less reactive than the amino and chloro groups, can also be a site for modification. Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization. For example, oxidation using a mild oxidizing agent can yield 3-chloro-4-aminopyridazine-6-carbaldehyde, which can then undergo various condensation reactions. More vigorous oxidation can produce 3-chloro-4-aminopyridazine-6-carboxylic acid, which can be converted to esters, amides, or other carboxylic acid derivatives.

Introduction of Additional Substituents on the Pyridazine Ring

The pyridazine ring itself can be further functionalized through various electrophilic and nucleophilic substitution reactions. The existing substituents—chloro, methyl, and amino groups—direct the position of incoming groups. For example, nitration of the pyridazine ring can introduce a nitro group, which can subsequently be reduced to an amino group, providing another site for derivatization. Halogenation reactions can also be employed to introduce additional halogen atoms onto the ring, further modifying the electronic properties of the molecule.

Synthesis of Positional Isomers and Structurally Related Pyridazines

The synthesis of positional isomers of this compound is a key strategy for exploring the impact of substituent placement on the molecule's properties. For example, compounds such as 6-chloro-4-methylpyridazin-3-amine (B3024603) and 6-chloro-5-methylpyridazin-3-amine (B3024583) are structurally related isomers that can be synthesized through multi-step reaction sequences. nih.gov The synthesis of these isomers often involves the use of different starting materials or the strategic manipulation of reaction conditions to control the regioselectivity of the substitutions.

One common approach involves the ammonolysis of dichloromethylpyridazines. However, this method can lead to a mixture of regioisomers that are often difficult to separate. mdpi.com More controlled synthetic routes may involve the cyclization of appropriate precursors followed by selective functional group interconversions.

Formation of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The reactive sites on this compound make it an excellent building block for the construction of more complex fused heterocyclic systems. These fused rings can significantly alter the three-dimensional shape and electronic distribution of the molecule, leading to novel chemical properties.

A common strategy involves the reaction of the amino and chloro groups with a bifunctional reagent to form a new ring fused to the pyridazine core. For example, reaction with a 2-haloaldehyde or a 2-haloketone can lead to the formation of imidazo[1,2-b]pyridazine (B131497) derivatives. google.com Similarly, reaction with α,β-unsaturated ketones can yield pyrimido[4,5-c]pyridazine (B13102040) systems. The specific fused heterocyclic system formed depends on the nature of the bifunctional reagent and the reaction conditions employed. These reactions often proceed through an initial nucleophilic substitution at the chloro position, followed by an intramolecular cyclization involving the amino group.

Synthesis of Schiff Base Derivatives Derived from Related Pyridazines

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. scirp.org While direct synthesis from this compound is feasible, the literature more commonly describes the synthesis of Schiff bases from related pyridazine derivatives where the amino group is present. scirp.orgsid.irscirp.org

For instance, a pyridazine derivative containing a primary amino group can be reacted with a substituted aldehyde, such as vanillin, in a suitable solvent like dimethylformamide (DMF) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH). scirp.orgscirp.org The formation of the Schiff base is confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the imine proton (-CH=N-) in the 1H NMR spectrum and the disappearance of the primary amine protons. scirp.orgscirp.org These Schiff base derivatives themselves can serve as ligands for metal complexes or as intermediates for the synthesis of other heterocyclic compounds. sid.irnih.gov

Investigation of Regioselectivity and Stereoselectivity in Derivatization Processes

The development of synthetic methodologies for the derivatization of this compound is fundamentally guided by the principles of regioselectivity and stereoselectivity. The arrangement of the chloro, amino, and methyl groups on the pyridazine ring creates a unique electronic environment that influences the outcome of chemical reactions. Understanding and controlling these selective processes are paramount for the rational design and synthesis of novel pyridazine analogs with desired chemical properties.

Regioselectivity in Nucleophilic Aromatic Substitution

The pyridazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing chlorine atom at the C3 position. This electronic feature makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution (SNAr). However, the amino group at C4 and the methyl group at C6, being electron-donating, can modulate the reactivity of the ring and influence the site of nucleophilic attack.

In the context of 3,6-dichloropyridazine (B152260), it has been demonstrated that nucleophilic substitution with ammonia (B1221849) or amines preferentially occurs at the C3 position to yield 3-amino-6-chloropyridazine (B20888). This selectivity is attributed to the electronic activation provided by the adjacent nitrogen atom in the pyridazine ring. A patent (CN104844523A) describes the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and aqueous ammonia in various solvents, highlighting the preferential reactivity at the C3 position. While this reaction does not start with this compound, it provides valuable insight into the inherent regioselectivity of the pyridazine core.

For this compound, derivatization can be directed at either the chloro or the amino group. The choice of reagents and reaction conditions determines which functional group participates in the reaction. For instance, reactions with strong nucleophiles under conditions that favor SNAr will likely lead to the displacement of the chlorine atom. Conversely, reagents that react with amines, such as acylating or sulfonylating agents, will target the amino group.

The table below illustrates the regioselective synthesis of a pyridazine derivative, providing an example of how different functional groups on the pyridazine ring can be selectively manipulated.

| Starting Material | Reagents and Conditions | Product | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Aqueous Ammonia, DMF, 100°C, 12h | 3-Amino-6-chloropyridazine | Preferential substitution at the C3 position. | google.com |

Stereoselectivity in the Synthesis of Chiral Pyridazine Analogs

The synthesis of chiral pyridazine derivatives from this compound introduces the challenge of controlling stereochemistry. While the starting material itself is achiral, the introduction of chiral centers can be achieved through several strategies, including the use of chiral reagents, catalysts, or auxiliaries.

One common approach involves the reaction of the pyridazine scaffold with a chiral nucleophile. For example, the SNAr reaction with a chiral amine would lead to the formation of a chiral pyridazine derivative. The stereochemical outcome of such reactions would depend on the nature of the chiral nucleophile and the reaction conditions.

Another strategy involves the use of asymmetric catalysis. For instance, a metal-catalyzed cross-coupling reaction to introduce a new substituent could be rendered stereoselective by employing a chiral ligand. While specific examples starting from this compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable to heterocyclic systems.

A review on the synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyrans discusses the stereoselective ring-expansion of monocyclopropanated heterocycles, which can be a pathway to chiral six-membered rings. acs.org Although this is not a direct derivatization of our target compound, it illustrates a modern approach to achieving stereoselectivity in heterocyclic chemistry.

The following table provides an example of a stereoselective synthesis involving a pyridazine-related structure, demonstrating the principles of achieving stereocontrol.

| Starting Material | Reagents and Conditions | Product | Observed Stereoselectivity | Reference |

|---|---|---|---|---|

| Monocyclopropanated Pyrrole | Brønsted acid, Microwave irradiation | Highly functionalized tetrahydropyridine (B1245486) derivative | Excellent diastereoselectivity reported. | acs.org |

Spectroscopic and Structural Elucidation Studies of 3 Chloro 6 Methylpyridazin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-Chloro-6-methylpyridazin-4-amine, distinct signals are expected for the methyl, amino, and pyridazine (B1198779) ring protons. The methyl protons (CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.2-2.7 ppm. The amino group (NH₂) protons would also produce a singlet, which is often broad and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the range of δ 4.0-6.0 ppm. The sole proton on the pyridazine ring is anticipated to resonate as a singlet in the aromatic region, likely between δ 6.5 and 7.5 ppm.

For comparison, in a related compound, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the methyl group protons appear at δ 3.75 ppm, and the amino protons give a broad singlet at δ 5.92 ppm. rsc.org Another example, 4-methylpyridine (B42270) N-oxide, shows the methyl protons at δ 2.37 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon framework. The methyl carbon is expected to have a signal in the aliphatic region, around δ 15-25 ppm. The carbon atoms of the pyridazine ring would resonate in the downfield region, typically between δ 120 and 160 ppm. The carbon atom attached to the chlorine (C-Cl) would likely be found around δ 150-160 ppm, while the carbon bearing the amino group (C-NH₂) would be in a similar region. The other carbon atoms of the pyridazine ring would have distinct chemical shifts based on their electronic environment.

For instance, in 2-methylpyridine (B31789) N-oxide, the methyl carbon appears at δ 17.3 ppm, and the ring carbons are observed between δ 123.2 and 148.5 ppm. rsc.org In 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the methyl carbon is at δ 31.5 ppm, and the ring carbons span from δ 86.1 to 157.0 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.2 - 2.7 (s) | ~15 - 25 |

| NH₂ | ~4.0 - 6.0 (s, broad) | - |

| C5-H | ~6.5 - 7.5 (s) | ~120 - 130 |

| C3-Cl | - | ~150 - 160 |

| C4-NH₂ | - | ~145 - 155 |

| C6-CH₃ | - | ~155 - 165 |

| C5 | ~6.5 - 7.5 | ~120 - 130 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group (NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring proton will likely be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. A significant band corresponding to the C-Cl stretching vibration should be present in the fingerprint region, typically between 700 and 800 cm⁻¹.

In a study of 4-(6′-(thiophen-2″-yl)pyridazin-3′-yl)benzonitrile, the C≡N stretch was observed at 2233 cm⁻¹, providing a reference for a functional group on a pyridazine ring. mdpi.com For aromatic compounds in general, C-H stretching is found between 3100-3000 cm⁻¹, and C-C in-ring stretching occurs in the 1400-1600 cm⁻¹ range. libretexts.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | ~3300 - 3500 (two bands) |

| C-H (Methyl/Aromatic) | Stretching | ~2850 - 3100 |

| C=N / C=C (Ring) | Stretching | ~1400 - 1600 |

| C-Cl | Stretching | ~700 - 800 |

Note: These are predicted values based on typical functional group absorption regions and data from related compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

For this compound (C₅H₆ClN₃), the molecular ion peak [M]⁺ would be expected at m/z 143, with a characteristic isotopic peak [M+2]⁺ at m/z 145 due to the presence of the chlorine-37 isotope, in an approximate 3:1 ratio with the [M]⁺ peak. Common fragmentation pathways for pyridazine derivatives often involve the loss of small molecules or radicals. For the title compound, potential fragmentations could include the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN). The fragmentation of aminopyridazines can also involve the loss of diazomethane (B1218177) (CH₂N₂). nih.gov

The fragmentation of related heterocyclic compounds often involves cleavage of the ring system. libretexts.org The specific fragmentation pattern would provide a unique fingerprint for the molecule, confirming its elemental composition and structural features.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Origin |

| 143/145 | [C₅H₆ClN₃]⁺ | Molecular Ion [M]⁺/[M+2]⁺ |

| 108 | [C₅H₆N₃]⁺ | Loss of Cl• |

| 128/130 | [C₄H₃ClN₃]⁺ | Loss of CH₃• |

| 116 | [C₄H₄N₂]⁺ | Loss of HCN and Cl• |

Note: These are predicted fragmentation patterns based on common fragmentation pathways of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The pyridazine ring in this compound constitutes a chromophore that is expected to absorb in the UV region. The presence of the amino group as an auxochrome is likely to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to the unsubstituted pyridazine. The electronic spectrum is expected to show π → π* and n → π* transitions. A study on 3,6-disubstituted pyridazine derivatives showed that the λ_max values are dependent on the nature of the donor and acceptor groups, with values ranging from 273.0 nm to 392.5 nm in acetonitrile. peacta.org For instance, 3,6-dichloropyridazine (B152260) has a λ_max of 273.0 nm, while the introduction of an amino group in a related derivative shifts the λ_max to higher wavelengths. peacta.org

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Solvent | Predicted λ_max (nm) | Type of Transition |

| Acetonitrile | ~280 - 320 | π → π |

| Ethanol | ~280 - 320 | π → π |

Note: These are predicted absorption maxima based on data from similar pyridazine derivatives.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available, analysis of related structures can provide insights into its likely solid-state conformation. For example, the crystal structure of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine reveals the formation of hydrogen-bonded networks. nih.gov In the case of the title compound, it is expected that the pyridazine ring will be essentially planar. The chlorine, methyl, and amino substituents will have specific bond lengths and angles relative to the ring. Intermolecular hydrogen bonding involving the amino group and the nitrogen atoms of the pyridazine ring is highly probable and would play a crucial role in the crystal packing. nih.govresearchgate.net

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Length (C-Cl) | ~1.74 Å |

| Key Bond Length (C-N, amine) | ~1.36 Å |

| Key Intermolecular Interaction | N-H···N hydrogen bonds |

Note: These are predicted parameters based on the crystal structures of similar aminopyridine and pyridazine derivatives.

Computational Chemistry and Theoretical Investigations of 3 Chloro 6 Methylpyridazin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For many pyridazine (B1198779) derivatives, DFT has been used to determine key parameters that govern their reactivity and stability. mdpi.comnih.gov

Geometry Optimization and Vibrational Frequency Analysis

This fundamental DFT calculation determines the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and predicts its vibrational spectra. This information is crucial for confirming the stability of the computed structure and for comparing theoretical data with experimental spectroscopic results. For related pyridazine compounds, such analyses have been foundational to understanding their conformational preferences. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. Studies on other pyridazine-based systems have utilized HOMO-LUMO analysis to evaluate their potential in nonlinear optics and as corrosion inhibitors. mdpi.comnih.gov A lower energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how a molecule will interact with other molecules, including biological targets. For various heterocyclic compounds, MEP analysis has guided the understanding of intermolecular interactions.

Molecular Docking Studies of 3-Chloro-6-methylpyridazin-4-amine and Its Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates. While docking studies have been performed on numerous pyridazine derivatives to explore their potential as inhibitors for targets like α-glucosidase or their interactions with DNA, no such studies have been published for this compound. researchgate.netpreprints.orgbohrium.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to build mathematical models that correlate the structural or property descriptors of a set of compounds with their chemical reactivity. For some classes of pyridazine and aminopyridine compounds, QSRR models have been developed to predict properties like their effectiveness as corrosion inhibitors or their chromatographic retention times. nih.govoup.com Such a study for this compound would require a dataset of related compounds and their measured reactivities, which is not currently available.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, including the high-energy transition states that connect reactants, intermediates, and products. This provides a deep understanding of reaction kinetics and selectivity. While reaction mechanisms for the synthesis of various pyridazine heterocycles, such as through Suzuki cross-coupling or condensation reactions, have been explored, the specific reactivity and potential reaction pathways involving this compound remain to be theoretically investigated. mdpi.commdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers that separate them. For this compound, the primary source of conformational flexibility arises from the rotation of the amine (-NH₂) group and the methyl (-CH₃) group around their respective bonds to the pyridazine ring.

Theoretical investigations, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface associated with these rotations. mdpi.comresearchgate.net The rotation of the C4-NH₂ bond is of particular interest. The degree of planarity between the amine group and the aromatic ring is influenced by a balance between the steric hindrance with the adjacent substituent at C3 (the chloro group) and electronic effects, such as hyperconjugation between the nitrogen lone pair and the ring's π-system. researchgate.net

In related aminopyridine and aminopyrimidine systems, it has been shown that amino groups can decrease the aromaticity of the heterocycle, an effect that would be modulated by the electron-withdrawing chloro group and the electron-donating methyl group on the same ring. tubitak.gov.tr A computational scan of the dihedral angle (e.g., Cl-C3-C4-N) would reveal the energy profile for the amine group's rotation. It is expected that the lowest energy conformer would involve a compromise that optimizes electronic stabilization while minimizing steric clash.

Table 1: Illustrative Potential Energy Profile for C4-N Amine Rotation This table is a hypothetical representation of typical results from a DFT calculation for illustrative purposes, as direct experimental or computational data for this specific molecule is not published in the available literature.

| Dihedral Angle (H-N-C4-C5) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 2.5 | Eclipsed conformation, likely high energy due to steric hindrance. |

| 30° | 0.0 | Minimum energy conformation, representing a stable state. |

| 60° | 1.8 | Intermediate energy state. |

| 90° | 4.0 | Perpendicular conformation, representing the rotational barrier (transition state). |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its structural fluctuations and interactions with its environment (e.g., a solvent). An MD simulation would typically be performed after obtaining an optimized geometry from a quantum mechanical calculation like DFT.

The simulation tracks the movement of all atoms in the system over a set period (from picoseconds to microseconds) by solving Newton's equations of motion. Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, energy-minimized conformation). A stable, plateauing RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable average conformation during the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom and reveals which parts of the molecule are the most flexible or rigid. For this compound, one would expect higher fluctuations for the hydrogen atoms of the amine and methyl groups, while the atoms of the pyridazine ring would exhibit lower fluctuation values, indicating the ring's rigidity. mdpi.com

Table 2: Illustrative Molecular Dynamics Fluctuation Data This table is a hypothetical representation of typical RMSF results from an MD simulation for illustrative purposes.

| Atom/Group | Predicted RMSF (Å) | Interpretation |

|---|---|---|

| Pyridazine Ring Atoms (C, N) | 0.5 - 0.8 | Low fluctuation, indicating a rigid core structure. |

| Cl Atom | 0.7 - 0.9 | Slightly higher fluctuation than ring atoms but still constrained. |

| Methyl Group (-CH₃) | 1.0 - 1.5 | Higher flexibility due to free rotation around the C-C single bond. |

| Amine Group (-NH₂) | 1.2 - 1.8 | Highest flexibility, reflecting rotational freedom and potential for hydrogen bonding. |

Advanced Research Applications of 3 Chloro 6 Methylpyridazin 4 Amine in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical reactivity of 3-Chloro-6-methylpyridazin-4-amine, characterized by its nucleophilic amino group and the electrophilic carbon atom attached to the chlorine, makes it a highly versatile building block in synthetic organic chemistry.

Precursor to Agrochemical Scaffolds (Non-Applied Product Focus)

The pyridazine (B1198779) moiety is a core component in numerous agrochemicals. This compound serves as a key starting material for the construction of complex molecules with potential applications in crop protection. A notable example is its use in the synthesis of (5S)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4H-1,2,4-oxadiazine. google.com This transformation highlights the utility of the "6-methylpyridazin-4-yl" core in creating sophisticated molecular architectures designed for controlling unwanted microorganisms in agricultural settings. google.com The synthesis leverages the reactivity of the pyridazine ring to build more complex, multi-ring systems. The development of such compounds is driven by the need for new agents that are effective against a wide spectrum of phytopathogenic fungi. google.com Pyridazine derivatives, in general, are recognized as important precursors for herbicides and insecticides. vulcanchem.com

Building Block for Novel Heterocyclic Libraries for Chemical Biology Screening

The creation of diverse molecular libraries is fundamental to modern drug discovery and chemical biology. This compound is an ideal scaffold for generating novel heterocyclic libraries due to its multiple reaction sites. The chlorine atom can be displaced through nucleophilic aromatic substitution, while the amino group can be acylated, alkylated, or used in cyclization reactions.

This dual reactivity allows for the systematic introduction of a wide variety of functional groups and structural motifs, leading to large collections of related but distinct compounds. For instance, synthetic strategies have been developed for pyrazolo[3,4-c]pyridines where a related starting material, 6-chloro-4-methylpyridin-3-amine, undergoes cyclization and subsequent functionalization at multiple positions to create a library of elaborate heterocyclic compounds. rsc.org These libraries are then screened against biological targets to identify new lead compounds for therapeutic development. The general principle involves using a core structure like a substituted pyridazine and elaborating it through various chemical reactions, such as palladium-catalyzed cross-couplings, to produce a range of molecules for biological evaluation. researchgate.net

In Vitro Studies of Biological Activities and Mechanistic Insights

Beyond its role as a synthetic intermediate, the pyridazine nucleus and its derivatives are known to possess a wide range of biological activities. Researchers have investigated compounds containing the 6-methylpyridazin-4-amine (B12336010) scaffold for various therapeutic properties in laboratory settings.

Investigation of Antimicrobial Properties in Cell-Based Assays

The pyridazine ring is a common feature in molecules with demonstrated antimicrobial effects. Derivatives are often tested for their ability to inhibit the growth of various pathogens, including bacteria and fungi. researchgate.net For example, derivatives of 5-chloro-6-phenyl-pyridazin-3(2H)-one have shown good antifungal activities against plant pathogens like G. zeae, F. oxysporum, and C. mandshurica in preliminary tests. researchgate.net Similarly, other studies have synthesized pyridazine derivatives that exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com The final product derived from the this compound scaffold, as mentioned in the agrochemical context, was specifically developed for its potent microbicidal activity against unwanted fungi. google.com

Below is a table summarizing the observed antimicrobial activities for various pyridazine-related structures.

| Compound Class | Organism(s) | Type of Activity | Reference |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one Derivatives | G. zeae, F. oxysporum, C. mandshurica | Antifungal | researchgate.net |

| (4-chlorophenyl)(6-methylpyridin-3-yl) Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Antibacterial | derpharmachemica.com |

| Pyridazine Derivatives | Plasmodiophoromycetes, Ascomycetes, etc. | Fungicidal | google.com |

Exploration of Anticancer Activities in Cell Lines and Mechanistic Pathways

The search for novel anticancer agents has led to the investigation of a vast number of heterocyclic compounds, including pyridazine derivatives. researchgate.net Numerous studies have submitted quinazoline (B50416) derivatives, which share heterocyclic nitrogen features, to the U.S. National Cancer Institute (NCI) for screening against a panel of 60 human tumor cell lines. nih.govrsc.org For example, certain pyrimidodiazepine derivatives synthesized from quinazoline precursors exhibited potent cytostatic and cytotoxic activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.govrsc.org

Other research has focused on related structures, such as 3-amino-6-chloro-benzodithiazine derivatives, which have shown significant cytotoxic effects against ovarian and breast cancer cell lines. researchgate.netmdpi.com While direct studies on this compound are limited in publicly available literature, the consistent anticancer activity observed in related heterocyclic systems suggests that this structural motif is of significant interest for oncology research.

The table below presents findings from anticancer screenings of related heterocyclic compounds.

| Compound Series | Cancer Cell Line(s) | Notable Activity | Reference(s) |

| Quinazoline-based Pyrimidodiazepines | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | High antiproliferative activity (GI50 0.622–1.81 μM) | nih.govrsc.org |

| 3-Amino-6-chloro-benzodithiazine Derivatives | OVCAR-3 (Ovarian), MDA-MB-468 (Breast) | Significant cytotoxic effects (10-47% cell death) | researchgate.netmdpi.com |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NK T-cell lymphoma | Cytotoxic effects | nih.gov |

Analysis of Anti-inflammatory Effects via Cellular and Biochemical Assays

Derivatives of pyridazine have also been explored for their potential to modulate inflammatory pathways. A study on 3-amino-4-mercapto-6-methylpyridazine, a closely related analogue of the title compound, demonstrated anti-inflammatory properties in rat models of acute inflammation. nih.gov Its activity spectrum in carrageenan-induced paw edema was found to be comparable to that of acetylsalicylic acid. nih.gov

Other research into different pyridazine derivatives has also confirmed anti-inflammatory potential. For instance, novel 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives were tested in a carrageenan-induced rat paw edema model, with several compounds showing good anti-inflammatory activity. researchgate.net The mechanism of action for some pyridin-4-one derivatives is hypothesized to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, like cyclooxygenase, are heme-dependent. nih.gov

The following table summarizes the anti-inflammatory findings for related pyridazine compounds.

| Compound | Assay Model | Result | Reference |

| 3-Amino-4-mercapto-6-methylpyridazine | Carrageenan-induced rat paw edema | Potency comparable to acetylsalicylic acid | nih.gov |

| 5-(Benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | researchgate.net |

| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced rat paw edema | Significant inhibition of inflammation | nih.gov |

Studies on Molecular Interactions with Enzymes, Receptors, and Nucleic Acids

Direct and comprehensive studies detailing the molecular interactions of this compound with biological macromolecules are limited in publicly accessible literature. However, the pyridazine and aminopyridine scaffolds are integral to numerous biologically active compounds, suggesting the potential for this molecule to serve as a precursor or fragment in the development of new therapeutic agents. Research on related structures provides insight into the types of interactions that this chemical class can undergo.

Pyridazine derivatives are known to interact with a variety of enzymes and receptors, thereby influencing cellular pathways. smolecule.com The specific arrangement of nitrogen atoms in the pyridazine ring allows for hydrogen bonding and other non-covalent interactions that are crucial for binding to biological targets. smolecule.com

For instance, a structurally related aminopyridine derivative, 6-(3-chloro-5-((methylamino)methyl)phenyl)-4-methylpyridin-2-amine , has been identified as a potent inhibitor of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. rcsb.org Similarly, complex molecules incorporating a substituted pyridine (B92270) ring, such as 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone , have been developed as potent agonists for the 5-HT1A receptor, a key target in the treatment of depression and anxiety. acs.org

Furthermore, the potential for interaction with nucleic acids has been demonstrated with related heterocyclic systems. Palladium(II) complexes containing carboxamide (pyridyl)pyrazine ligands have been shown to bind to calf thymus DNA (CT-DNA) through an intercalative mode. bohrium.com These findings highlight the capacity of pyridazine-like structures to interact with genetic material, a foundational concept in the design of certain anticancer agents. bohrium.com

| Related Compound | Biological Target | Nature of Interaction | Source |

|---|---|---|---|

| 6-(3-chloro-5-((methylamino)methyl)phenyl)-4-methylpyridin-2-amine | Neuronal Nitric Oxide Synthase (nNOS) | Enzyme Inhibition | rcsb.org |

| 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone | 5-HT1A Receptor | Agonist Activity | acs.org |

| Palladium(II) complexes of carboxamide (pyridyl)pyrazine ligands | Calf Thymus DNA (CT-DNA) | Intercalative Binding | bohrium.com |

Contributions to Materials Science Research

The unique electronic and structural properties of nitrogen-containing heterocyclic compounds make them valuable candidates for the development of novel functional materials. This compound is positioned within this field as a building block for specialized organic materials.

This compound is identified by chemical suppliers as a component for materials science, specifically in the area of organic electronics. bldpharm.comlab-chemicals.com It is listed as a building block for materials used in applications such as Organic Light-Emitting Diodes (OLEDs). lab-chemicals.combldpharm.com The pyridazine core contributes to the electronic properties of larger molecules, which are essential for functions like charge transport and emission in organic semiconductor devices. The broader class of pyridazine and pyridine compounds are frequently utilized as intermediates for OLED materials, underscoring the relevance of this structural family in the field. acrospharmatech.comacrospharmatech.com

| Supplier Category | Compound | Source |

|---|---|---|

| Electronic Materials, Material Building Blocks | This compound | bldpharm.comlab-chemicals.com |

| OLED Materials | 3-Chloro-6-methylpyridin-4-amine | bldpharm.com |

Nitrogen-containing heterocyclic compounds are widely investigated as corrosion inhibitors for various metals and alloys. Their efficacy often stems from the presence of heteroatoms (like nitrogen) and pi-electrons, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive media.

While specific studies on the corrosion inhibition properties of this compound are not widely reported, research on analogous structures highlights the potential of the aminopyridine motif for this application. A study on 4-(pyridin-3-yl) thiazol-2-amine demonstrated its effectiveness as a corrosion inhibitor for copper in a 1 M HCl solution. researchgate.net The investigation utilized electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to evaluate its performance. The findings indicated that the compound acts as an effective inhibitor, with the efficiency increasing with concentration. researchgate.net

| Analogue Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (IE%) | Concentration for Max. IE% | Source |

|---|---|---|---|---|---|

| 4-(pyridin-3-yl) thiazol-2-amine | Copper | 1 M HCl | 94% | 1 mM | researchgate.net |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-Chloro-6-methylpyridazin-4-amine

This compound is a heterocyclic compound belonging to the pyridazine (B1198779) family. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in many biologically active molecules. jocpr.comscholarsresearchlibrary.comvulcanchem.com The presence of a chloro group, a methyl group, and an amino group on the pyridazine ring of this compound gives it a unique electronic and structural profile, making it a valuable intermediate in organic synthesis. smolecule.com

The pyridazine nucleus is of significant interest to medicinal chemists due to its ability to be easily functionalized, allowing for the generation of diverse derivatives with a wide range of pharmacological activities. rjptonline.org These activities include antimicrobial, antihypertensive, analgesic, and anticancer properties. jocpr.comrjptonline.orgsarpublication.com The specific arrangement of substituents in this compound makes it a key building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Identification of Promising Avenues for Further Chemical Research

The existing body of research on pyridazine derivatives suggests several promising avenues for future investigation into this compound.

Medicinal Chemistry: The pyridazine core is a well-established pharmacophore. kuleuven.be Further research could focus on synthesizing novel derivatives of this compound to explore their potential as therapeutic agents. Given the broad biological activities of pyridazines, these new compounds could be screened for a variety of effects, including as antibacterial, antifungal, antiviral, and anti-inflammatory agents. scholarsresearchlibrary.comrjptonline.orgsarpublication.com The development of new pyridazine-based compounds as selective inhibitors of enzymes or as ligands for receptors remains a highly active area of research. jocpr.combenthamdirect.com

Agrochemicals: Pyridazine derivatives have shown utility as herbicides and insecticides. vulcanchem.comsarpublication.com Research into new agrochemicals derived from this compound could lead to the development of more effective and environmentally benign crop protection agents.

Materials Science: The electron-deficient nature of the pyridazine ring suggests potential applications in materials science. vulcanchem.com Derivatives of this compound could be investigated for use in the development of novel organic electronic materials or as ligands in coordination chemistry. vulcanchem.comsmolecule.com

Prognosis for the Development of Novel Pyridazine-Based Chemical Entities and Methodologies

The future for the development of new chemical entities and synthetic methodologies based on the pyridazine scaffold appears bright.

Novel Synthetic Methodologies: There is ongoing interest in developing more efficient and versatile methods for synthesizing and functionalizing pyridazine rings. kuleuven.bechemmethod.comnih.gov This includes the development of novel cyclization strategies and the use of modern synthetic techniques like metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the pyridazine core. researchgate.netuni-muenchen.de The development of directing group-free C-H functionalization methods for pyridine (B92270) and related heterocycles is a particularly active area that could be applied to pyridazines to allow for more direct and atom-economical synthetic routes. nih.govbeilstein-journals.orgsnnu.edu.cn

Fused Heterocyclic Systems: A significant area of research involves the synthesis of fused heterocyclic systems containing a pyridazine ring. kuleuven.bebenthamdirect.comresearchgate.net These bicyclic and polycyclic structures can exhibit unique biological activities and physical properties. The development of new methods to construct these complex molecular architectures, potentially starting from versatile building blocks like this compound, will continue to be a priority.

C-Nucleosides: The synthesis of pyridazine C-nucleosides is an emerging area with potential applications in antiviral and anticancer therapies. mdpi.com Developing new and efficient one-pot procedures to create these complex molecules is a key research goal. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-6-methylpyridazin-4-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with pyridazine precursors. For example:

Cyclization : Hydrazine derivatives react with aldehydes/ketones to form the pyridazine core.

Substitution : Chlorination at the 3-position using POCl₃ or PCl₅ under reflux (60–80°C).

Methylation : Introducing the methyl group via nucleophilic substitution or Friedel-Crafts alkylation .

- Optimization : Key parameters include solvent polarity (DMF or toluene), temperature control (70–100°C), and catalysts (e.g., triethylamine for acid scavenging). Yields improve with inert atmospheres (N₂/Ar) .

Q. How is this compound characterized spectroscopically?

- Techniques :

- ¹H/¹³C NMR : Distinct signals for NH₂ (δ 5.2–5.8 ppm), aromatic protons (δ 7.0–8.5 ppm), and methyl groups (δ 2.3–2.6 ppm).

- FT-IR : N-H stretches (3300–3500 cm⁻¹), C-Cl (650–750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 158.05 for C₅H₆ClN₃) confirm purity .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

- SAR Insights :

- Chloro Group : Critical for binding to targets like kinases; replacing Cl with F reduces potency by 40–60% .

- Methyl Group : Enhances lipophilicity (logP increases by ~0.5), improving membrane permeability .

- Amine Substitution : Adding bulkier groups (e.g., benzyl) boosts selectivity but lowers solubility .

- Table 1 : Activity of Derivatives Against Leukemia Cell Lines (IC₅₀, μM)

| Derivative | IC₅₀ (HL-60) | IC₅₀ (K562) |

|---|---|---|

| Parent Compound | 12.3 | 15.7 |

| 3-Fluoro-6-methyl | 28.9 | 34.5 |

| 3-Chloro-6-ethyl | 8.1 | 10.2 |

| Source: Adapted from |

Q. What computational approaches are effective for predicting the reactivity and stability of this compound?

- DFT Studies : B3LYP/6-31G(d) calculations reveal:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity.

- Charge Distribution : Negative charge on Cl (-0.32 e) facilitates nucleophilic attacks .

Q. How can contradictions in reported reactivity data (e.g., chlorination efficiency) be resolved?

- Root Cause Analysis : Discrepancies often arise from:

Reagent Purity : POCl₃ degradation (≥95% purity required).

Solvent Effects : DMF vs. toluene alters reaction kinetics (e.g., 80% yield in DMF vs. 45% in toluene) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.